(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
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Overview
Description
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a chiral organic compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a nitrile or an imine, in the presence of a chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound has similar structural features and applications in medicinal chemistry.
(2R,5S)-Linalyl oxide: Another compound with a tetrahydropyran ring, used in fragrance and flavor industries.
Uniqueness
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-[(2R,5S)-5-aminooxan-2-yl]acetonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-3-7-2-1-6(9)5-10-7/h6-7H,1-3,5,9H2/t6-,7+/m0/s1 |
InChI Key |
OCSQESXXPDWNPC-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](OC[C@H]1N)CC#N |
Canonical SMILES |
C1CC(OCC1N)CC#N |
Origin of Product |
United States |
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